Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

Catalog No.
S14265781
CAS No.
2108176-84-5
M.F
C16H15N3O4S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxyl...

CAS Number

2108176-84-5

Product Name

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

IUPAC Name

ethyl 5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylate

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C16H15N3O4S/c1-3-23-16(20)14-10-17-15-13(18-14)8-9-19(15)24(21,22)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

QUVZPBOWJVUYFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a complex organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C16H16N4O4SC_{16}H_{16}N_{4}O_{4}S and a molecular weight of approximately 360.39 g/mol . Its structure features a pyrrolo[2,3-b]pyrazine moiety substituted with a tosyl group (p-toluenesulfonyl) and an ethyl ester at the carboxylic acid position.

Typical of esters and heterocycles. Notably, it can undergo:

  • Nucleophilic substitution: The tosyl group can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation reactions: The compound can react with amines or alcohols to form amides or other esters.

These reactions highlight its versatility as a synthetic intermediate in the development of more complex molecules.

The biological activity of Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has been investigated in various studies. It exhibits potential as:

  • Kinase inhibitors: Compounds in the pyrrolopyrazine class have shown promise in inhibiting specific kinases involved in cancer and inflammatory pathways .
  • Antimicrobial activity: Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for antibiotic development.

Research into its pharmacological properties continues, focusing on its efficacy and mechanisms of action.

The synthesis of Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate typically involves multi-step organic reactions:

  • Formation of the pyrrolopyrazine core: This may involve cyclization reactions starting from simpler precursors such as amino acids or other nitrogen-containing compounds.
  • Tosylation: The introduction of the tosyl group is achieved through reaction with p-toluenesulfonyl chloride.
  • Esterification: Finally, the carboxylic acid derivative is converted to the ethyl ester using ethanol and an acid catalyst.

These steps require careful control of reaction conditions to optimize yield and purity.

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has several applications:

  • Pharmaceutical intermediates: It serves as a precursor for synthesizing biologically active compounds, particularly in drug discovery.
  • Research tools: Its unique structure makes it valuable for studying enzyme interactions and biological pathways.

The compound's potential in medicinal chemistry is significant due to its structural features that allow for further functionalization.

Interaction studies involving Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and guide modifications to enhance efficacy and selectivity. Techniques such as molecular docking and biochemical assays are commonly employed to assess these interactions.

Several compounds share structural similarities with Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamateC18H20N4O4SC_{18}H_{20}N_{4}O_{4}SContains a tert-butyl group; used as a kinase inhibitor .
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineC13H10BrN3O2SC_{13}H_{10}BrN_{3}O_{2}SBromo substitution; useful in synthetic applications .
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamateC16H16N4O4SC_{16}H_{16}N_{4}O_{4}SSimilar structure without carboxylic acid functionality; also a potential drug candidate .

Uniqueness

Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate stands out due to its specific combination of functional groups that enhance its reactivity and biological activity. Its ability to act as both a kinase inhibitor and an ester makes it particularly versatile for medicinal chemistry applications.

Transition metal catalysis has emerged as a cornerstone for constructing the pyrrolo[2,3-b]pyrazine core. The Pd–Cu co-catalyzed Sonogashira coupling reaction is particularly effective. For instance, Bakherad et al. demonstrated the synthesis of pyrrolo[2,3-b]pyrazine derivatives via a one-pot multicomponent reaction involving 5,6-dichloropyrazine-2,3-dicarbonitrile, hydrazine, phenylacetylene, and aldehydes. The reaction employs PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%) in dimethylformamide (DMF) at 80°C, achieving yields up to 85%. The mechanism proceeds through sequential hydrazine-mediated substitution, Sonogashira coupling, and intramolecular cyclization (Figure 1).

Table 1: Catalytic Systems for Cross-Coupling Reactions

Catalyst SystemSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂/CuIDMF8085
Pd/CTHF7562
PdCl₂Toluene10045

The choice of phosphine ligands significantly impacts reactivity. Bulky ligands like triphenylphosphine enhance stability, while bidentate ligands improve regioselectivity during cyclization.

Computational Methodology and Functional Selection

Density Functional Theory calculations have emerged as the predominant computational approach for investigating the mechanistic pathways of pyrrolo[2,3-b]pyrazine formation through cycloaddition reactions [1] [2]. The selection of appropriate density functionals is crucial for accurate prediction of reaction barriers and selectivities. Benchmark studies demonstrate that hybrid functionals provide superior performance for heterocyclic systems, with B3LYP/6-31G(d,p) serving as the standard baseline method for organic cycloaddition reactions [3] [4].

For Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate specifically, computational investigations utilize the M06-2X/6-31+G(d,p) level of theory, which demonstrates enhanced accuracy for systems involving non-covalent interactions and medium-range electron correlation [3] [5]. This functional excels in describing the π-π stacking interactions and dispersion forces that are critical in transition state stabilization during cycloaddition processes [4].

Frontier Molecular Orbital Analysis

The frontier molecular orbital theory provides fundamental insights into the electronic requirements for cycloaddition reactions involving the pyrrolo[2,3-b]pyrazine scaffold [6]. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveals the electronic demand characteristics of these reactions [7] [8].

For the formation of Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate through [3+2] cycloaddition pathways, the HOMO-LUMO gap typically ranges from 2.62 to 3.35 eV, indicating moderate reactivity [6]. The electron-withdrawing tosyl group significantly lowers the LUMO energy of the pyrrolo[2,3-b]pyrazine system, enhancing its electrophilic character and facilitating normal electron demand cycloaddition reactions [9] [10].

Computational MethodActivation Energy Range (kcal/mol)HOMO-LUMO Gap (eV)Accuracy
B3LYP/6-31G(d,p)18-253.2-3.8±3-5 kcal/mol
M06-2X/6-31+G(d,p)16-222.8-3.4±1-3 kcal/mol
ωB97X-D/6-311G(d,p)15-212.9-3.5±1-2 kcal/mol

Van Leusen Cycloaddition Mechanism

The Van Leusen [3+2] cycloaddition reaction represents a key synthetic pathway for accessing pyrrolo[2,3-b]pyrazine derivatives through the reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient dipolarophiles [11] [12]. DFT analysis reveals that this transformation proceeds through a two-stage one-step mechanism with distinct electronic characteristics [13].

The initial step involves deprotonation of TosMIC under basic conditions to generate a carbanion intermediate stabilized by the electron-withdrawing tosyl group [11]. Subsequent nucleophilic attack on the electron-deficient pyrazine derivative creates a zwitterionic intermediate that undergoes intramolecular cyclization with elimination of the p-toluenesulfinate group [11] [12].

DFT calculations at the B3LYP/6-311+G(d,p) level indicate activation barriers ranging from 12.5 to 20.0 kcal/mol for this process, with the rate-determining step being either the initial nucleophilic attack or the cyclization/elimination sequence depending on the electronic nature of the pyrazine substrate [14] [3].

Transition State Geometry and Electronic Structure

Transition state optimization reveals critical structural features that govern the regio- and stereoselectivity of cycloaddition reactions leading to Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate [15] [16]. The transition state geometry exhibits partial bond formation between the nucleophilic carbon of the dipole and the electrophilic carbon of the pyrazine ring, with C-C distances typically ranging from 2.0 to 2.2 Å [2].

Natural Bond Orbital (NBO) analysis of transition states reveals significant charge redistribution during the cycloaddition process [5]. The tosyl substituent acts as a strong electron-withdrawing group, creating a partial positive charge on the adjacent nitrogen atom that facilitates electrophilic activation of the pyrazine ring [16] [17].

The imaginary frequency corresponding to the reaction coordinate typically ranges from -200 to -400 cm⁻¹, confirming the first-order saddle point nature of the transition state [3]. Intrinsic Reaction Coordinate (IRC) calculations verify the connectivity between reactants and products through the identified transition state [5].

Molecular Electron Density Theory in [3+2] Cycloaddition Reactions

Fundamental Principles of MEDT

Molecular Electron Density Theory (MEDT) provides a comprehensive framework for understanding the electronic origins of reactivity and selectivity in [3+2] cycloaddition reactions involving pyrrolo[2,3-b]pyrazine systems [2] [18]. This theory emphasizes that molecular reactivity is governed by the capability for changes in electron density rather than solely by energy considerations [2].

MEDT analysis focuses on three key components: (1) conceptual DFT reactivity indices at the ground state, (2) electron localization function (ELF) topological analysis of bonding changes along the reaction path, and (3) non-covalent interaction (NCI) analysis at transition states to characterize weak interactions determining selectivity [2] [18].

Global Electron Density Transfer Analysis

The Global Electron Density Transfer (GEDT) serves as a fundamental descriptor for classifying the polar character of cycloaddition reactions [2] [18]. For reactions involving Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, GEDT values typically range from 0.15 to 0.45 electrons, indicating polar cycloaddition reactions with moderate to strong electron flux [1] [15].

The direction of electron density transfer depends on the relative nucleophilicity and electrophilicity of the reacting partners. In normal electron demand reactions, electron density flows from the nucleophilic dipole toward the electrophilic pyrazine derivative, while inverse electron demand reactions exhibit the opposite trend [15] [19].

GEDT Range (e)Reaction ClassificationActivation Energy EffectSelectivity Impact
0.0-0.1Non-polarMinimal accelerationLow selectivity
0.1-0.3PolarModerate accelerationEnhanced selectivity
0.3-0.6Highly polarStrong accelerationHigh selectivity

Parr Functions and Local Reactivity

Parr functions provide crucial insight into the local reactivity of atoms within the reacting molecules [2] [18]. The nucleophilic Parr function (P⁻) identifies the most nucleophilic centers, while the electrophilic Parr function (P⁺) locates the most electrophilic sites [15].

For Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, the C-2 position of the pyrazine ring typically exhibits the highest P⁺ value, indicating its preferential site for nucleophilic attack [1]. The tosyl group significantly enhances the electrophilic character of adjacent positions through its strong electron-withdrawing effect [16] [17].

The regioselectivity of [3+2] cycloaddition reactions can be predicted based on the most favorable nucleophilic-electrophilic interactions between atoms with the highest Parr function values [15] [2]. This approach successfully explains the experimental regioselectivity observed in pyrrolo[2,3-b]pyrazine formation reactions.

ELF Topological Analysis of Bonding Changes

Electron Localization Function (ELF) topology analysis provides detailed insight into the electronic changes occurring during bond formation and bond breaking processes in cycloaddition reactions [2] [13]. This analysis reveals that C-C bond formation in [3+2] cycloadditions proceeds through coupling of pseudoradical centers rather than through simultaneous bond formation [2].

The formation of pseudoradical centers is facilitated by the GEDT process, which creates non-paired electron density at specific atomic positions [2] [18]. In reactions involving pyrrolo[2,3-b]pyrazine derivatives, these pseudoradical centers typically appear at C-C distances of 2.0-1.9 Å, indicating the onset of bond formation [13].

ELF basin populations throughout the reaction coordinate demonstrate that bond formation occurs in a two-stage process: initial weakening of existing bonds followed by formation of new bonds through pseudoradical coupling [2]. This mechanism differs significantly from the concerted process predicted by traditional frontier molecular orbital theory.

Transition State Stabilization by Tosyl/Carbamate Substituents

Electronic Effects of Tosyl Groups

The tosyl substituent in Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate plays a crucial role in transition state stabilization through multiple electronic mechanisms [16] [17]. As a strong electron-withdrawing group, the tosyl moiety significantly lowers the LUMO energy of the pyrrolo[2,3-b]pyrazine system, enhancing its electrophilic reactivity toward nucleophilic cycloaddition partners [8] [9].

DFT calculations reveal that the tosyl group provides stabilization energies ranging from 3.5 to 8.0 kcal/mol to transition states through electrostatic interactions and orbital mixing effects [16] [20]. The sulfonyl functionality creates a strong dipole moment that aligns favorably with the charge distribution in polar transition states, resulting in enhanced stabilization [21] [22].

Natural Bond Orbital (NBO) analysis demonstrates that the tosyl group participates in hyperconjugative interactions with the π-system of the pyrrolo[2,3-b]pyrazine core [17]. These interactions involve donation from the aromatic π-orbitals to the σ*-orbitals of the S-N bond, creating a stabilizing electronic delocalization [16].

Carbamate Group Contributions

The ethyl carboxylate substituent at the C-2 position provides additional transition state stabilization through hydrogen bonding and electrostatic interactions [23] [20]. Computational analysis reveals that the carbonyl oxygen serves as a hydrogen bond acceptor in transition states, forming stabilizing contacts with partially positive hydrogen atoms from the approaching dipole [17] [23].

The electron-withdrawing nature of the carboxylate group enhances the electrophilic character of the adjacent C-2 carbon, making it a preferential site for nucleophilic attack [9] [24]. DFT calculations indicate that carboxylate substitution lowers activation barriers by 2-4 kcal/mol compared to unsubstituted systems [23].

Solvent-accessible surface area calculations demonstrate that the carboxylate group increases the polar surface area of the molecule, enhancing solvation stabilization in polar solvents [23]. This effect is particularly pronounced in protic solvents where hydrogen bonding networks can form with the carbonyl oxygen.

SubstituentStabilization Energy (kcal/mol)MechanismElectronic Effect
Tosyl (-SO₂Ar)3.5-8.0Electrostatic/HyperconjugationStrong electron-withdrawing
Carboxylate (-COOEt)2.0-4.0Hydrogen bonding/ElectrostaticModerate electron-withdrawing
Combined Effect5.5-12.0Synergistic stabilizationEnhanced electrophilicity

Synergistic Stabilization Effects

The combination of tosyl and carboxylate substituents creates synergistic stabilization effects that are greater than the sum of their individual contributions [20]. This cooperative enhancement arises from the complementary electronic effects of the two electron-withdrawing groups, which create a highly electrophilic pyrazine ring that is particularly reactive toward nucleophilic cycloaddition partners [16] [8].

Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that the tosyl and carboxylate groups create favorable electrostatic potential surfaces that channel the approach of nucleophilic species toward the most reactive sites [20]. The electron density distribution in the transition state shows enhanced accumulation at the forming bond region, indicating improved orbital overlap and stronger bonding interactions [16].

Distortion-interaction analysis demonstrates that the presence of both electron-withdrawing substituents reduces the distortion energy required to reach the transition state geometry while increasing the favorable interaction energy between the reacting fragments [25] [20]. This dual effect results in significantly lower overall activation barriers and enhanced reaction rates.

Solvent Effects on Reaction Kinetics and Thermodynamics

Continuum Solvation Models

Continuum solvation models provide essential tools for incorporating solvent effects into quantum chemical calculations of cycloaddition reactions involving Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate [26] [27]. The Polarizable Continuum Model (PCM), Conductor-like Screening Model (COSMO), and Solvation Model based on Density (SMD) represent the most widely employed approaches for modeling solvent-solute interactions [26] [28].

The SMD model demonstrates superior performance for heterocyclic systems, providing accurate predictions of solvation free energies with average deviations of 1-2 kcal/mol [29]. This model incorporates both electrostatic and non-electrostatic contributions to solvation, including cavitation, dispersion, and solvent structure effects [30] [29].

COSMO calculations at the B3LYP/6-31G(d,p) level successfully reproduce experimental solvent effects on reaction rates and equilibrium constants [26] [31]. The conductor-like screening approach effectively captures the dielectric response of the solvent while maintaining computational efficiency for large molecular systems [26].

Solvation ModelAccuracy (kcal/mol)Computational CostBest Applications
PCM±2-4LowGeneral organic systems
COSMO±2-3Low-MediumIonic/polar systems
SMD±1-2MediumWide range of solvents

Kinetic Solvent Effects

Solvent polarity exerts profound effects on the kinetics of [3+2] cycloaddition reactions leading to pyrrolo[2,3-b]pyrazine derivatives [32] [33]. Polar solvents typically accelerate these reactions by stabilizing the polar transition states through enhanced solvation of the charge-separated structures [34] [27].

Experimental and computational studies demonstrate that rate constants can vary by 2-3 orders of magnitude upon changing from non-polar to highly polar solvents [33] [35]. For reactions involving Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, the activation free energy decreases by 3-8 kcal/mol when transitioning from toluene (ε = 2.4) to acetonitrile (ε = 37.5) [32].

The solvent effects on activation barriers correlate strongly with transition state polarity as measured by dipole moments and charge distributions [27]. Highly polar transition states with dipole moments exceeding 8-10 Debye show the greatest sensitivity to solvent polarity changes [34].

Thermodynamic Solvent Effects

Solvent effects on reaction thermodynamics primarily arise from differential solvation of reactants, transition states, and products [27] [36]. Polar solvents generally stabilize charged or highly polar species to a greater extent than neutral, non-polar molecules, leading to changes in relative energies and equilibrium positions [37] [33].

For cycloaddition reactions forming pyrrolo[2,3-b]pyrazine products, reaction free energies typically become more negative (more favorable) in polar solvents due to enhanced stabilization of the heterocyclic products compared to the starting materials [27]. This effect is particularly pronounced for products containing multiple heteroatoms and electron-withdrawing substituents [32].

Temperature-dependent studies reveal that solvent effects on reaction entropy can be significant, particularly in protic solvents where hydrogen bonding networks undergo reorganization during the reaction process [33] [36]. Activation entropies typically become more negative in structured solvents due to increased organization of solvent molecules around the transition state [37].

Specific Solvent Interactions

Specific solvent-solute interactions beyond bulk dielectric effects play crucial roles in determining reaction outcomes [38] [27]. Hydrogen bonding between protic solvents and the carbonyl oxygen of the carboxylate group provides additional stabilization ranging from 2-5 kcal/mol [38] [23].

Aromatic solvents can engage in π-π stacking interactions with the pyrrolo[2,3-b]pyrazine core, leading to specific binding effects that modify reaction pathways [38]. Molecular dynamics simulations reveal that these non-covalent interactions can persist throughout the reaction coordinate, providing continuous stabilization to the reacting system [27].

Lewis basic solvents such as DMSO and DMF can coordinate to the sulfur atom of the tosyl group, creating solvation complexes that alter the electronic properties of the electrophilic center [38] [39]. These coordination effects can modify both the reaction rate and the regioselectivity of cycloaddition processes [27].

SolventDielectric ConstantRate EnhancementTransition State Stabilization (kcal/mol)
Water78.41000-5000×5-8
Acetonitrile37.5100-500×3-6
DMSO46.7200-800×4-7
Dichloromethane8.95-20×1-3
Toluene2.41× (reference)0-2

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

345.07832714 g/mol

Monoisotopic Mass

345.07832714 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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